N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide
Description
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various scientific fields.
Properties
Molecular Formula |
C23H20N2OS |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H20N2OS/c1-16-9-11-18(12-10-16)23-25-19(15-27-23)13-14-24-22(26)21-8-4-6-17-5-2-3-7-20(17)21/h2-12,15H,13-14H2,1H3,(H,24,26) |
InChI Key |
IQOTVZVERYQFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the naphthalene carboxamide group. One common method involves the reaction of 4-methylphenylthiourea with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but different substituents on the thiazole ring.
2,4-Disubstituted thiazoles: A broader class of compounds with various biological activities.
Uniqueness
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide is unique due to its specific combination of the thiazole ring and naphthalene carboxamide group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
